molecular formula C8H9BrO2S B1449027 Propyl 5-bromothiophene-3-carboxylate CAS No. 1478954-26-5

Propyl 5-bromothiophene-3-carboxylate

Cat. No. B1449027
CAS RN: 1478954-26-5
M. Wt: 249.13 g/mol
InChI Key: SIYNZVWMKOAUBO-UHFFFAOYSA-N
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Description

Propyl 5-bromothiophene-3-carboxylate is a chemical compound with the molecular formula C8H9BrO2S . It has a molecular weight of 249.12 . This compound belongs to the thiophene family.

Scientific Research Applications

Chemical Synthesis

Propyl 5-bromothiophene-3-carboxylate is used in chemical synthesis . It is a compound with a molecular weight of 249.13 and a CAS Number of 1478954-26-5 .

Conjugated Polymers

This compound plays a significant role in the synthesis of regioregular thiophene-based conjugated polymers . These polymers have exceptional optical and conductive properties, making them a center of attention for electronic applications .

Electronic Devices

The compound is used in the design and synthesis of novel thiophene-based conjugated polymers for optical and electronic devices . Nickel- and palladium-based protocols are the main focus of this account .

Optoelectronic Devices

Propyl 5-bromothiophene-3-carboxylate is used in the synthesis of functionalized regioregular polythiophenes exhibiting fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .

Direct Arylation Polymerization (DArP)

This compound is used in Direct Arylation Polymerization (DArP), a cost-effective and green method that circumvents the need for the synthesis of arylene diboronic acid/diboronic ester and distannyl arylenes using toxic precursors .

Polymer Solar Cells

In the field of renewable energy, propyl 5-bromothiophene-3-carboxylate is used in the production of polymer solar cells . The β-carboxylate side chain of the compound leads to weaker intermolecular π-π interaction, which is confirmed by less red-shifted absorption in thin solid film and the quantum calculation results .

Safety and Hazards

The safety information available indicates that Propyl 5-bromothiophene-3-carboxylate may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

propyl 5-bromothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2S/c1-2-3-11-8(10)6-4-7(9)12-5-6/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIYNZVWMKOAUBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CSC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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